molecular formula C29H43BO4Si B8212289 Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane

Cat. No.: B8212289
M. Wt: 494.5 g/mol
InChI Key: OUVMXTXPILKKLK-UHFFFAOYSA-N
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Description

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane is a complex organic compound that features a combination of functional groups, including a boronate ester, a methoxymethoxy group, and a triisopropylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Boronate Ester: The boronate ester is synthesized by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection reaction, where the hydroxyl group of the naphthalene derivative is protected using methoxymethyl chloride in the presence of a base.

    Coupling with Triisopropylsilyl Acetylene: The final step involves the coupling of the protected naphthalene derivative with triisopropylsilyl acetylene using a palladium-catalyzed Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired functional group.

Major Products Formed

    Phenol Derivatives: From oxidation of the boronate ester.

    Alkene or Alkane Derivatives: From reduction of the alkyne group.

    Various Substituted Derivatives: From substitution reactions involving the methoxymethoxy group.

Scientific Research Applications

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane depends on the specific reaction or application. For example:

    In Catalysis: The compound can coordinate with metal centers to form active catalytic species that facilitate organic transformations.

    In Biological Systems: If used in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilyl Acetylene: A simpler alkyne derivative used in similar coupling reactions.

    Boronate Esters: Compounds with similar boronate ester functionality, used in Suzuki-Miyaura cross-coupling reactions.

    Methoxymethoxy-Protected Compounds: Molecules with methoxymethoxy protecting groups, used in various synthetic applications.

Uniqueness

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of the boronate ester, methoxymethoxy group, and triisopropylsilyl group in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research.

Properties

IUPAC Name

2-[6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43BO4Si/c1-20(2)35(21(3)4,22(5)6)16-15-23-13-12-14-24-17-25(32-19-31-11)18-26(27(23)24)30-33-28(7,8)29(9,10)34-30/h12-14,17-18,20-22H,19H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVMXTXPILKKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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